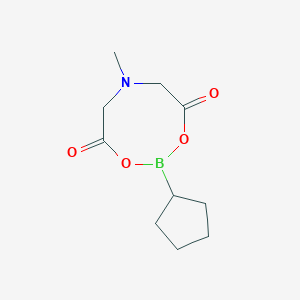

2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

説明

2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is an organoboron compound with the molecular formula C10H16BNO4 and a molecular weight of 225.05 g/mol . This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring system. It is primarily used in research settings and has various applications in organic synthesis and material science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of cyclopentylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at temperatures between 2-8°C to ensure stability and prevent decomposition of the intermediate products .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

化学反応の分析

Cross-Coupling Reactions

The boron center in this compound participates in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki–Miyaura couplings. The MIDA ligand stabilizes the boronate, enabling controlled reactivity under mild conditions.

Example reaction:

-

Conditions : Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ or CsF (2 equiv), THF/H₂O (3:1), 60–80°C .

-

Mechanism : Transmetalation between the boronate and palladium catalyst, followed by reductive elimination.

-

Outcome : High yields (70–90%) for aryl–aryl bond formation, with tolerance for electron-rich and -poor coupling partners .

Nucleophilic Substitution

The cyclopentyl group undergoes substitution reactions with nucleophiles, facilitated by the electron-withdrawing dioxazaborocane ring.

Example reaction:

-

Reagents : Strong nucleophiles (e.g., Grignard reagents, organolithiums).

-

Outcome : Replacement of the cyclopentyl group with alkyl/aryl substituents, confirmed by NMR shifts (δ 11–13 ppm) .

Cyclopropanation via Coupling

The compound acts as a boron source in copper-catalyzed cyclopropanation reactions.

Example reaction:

-

Conditions : CuCl (5 mol%), Xantphos (6 mol%), toluene, 23°C .

-

Outcome : Formation of strained cyclopropane rings with excellent diastereoselectivity (dr > 20:1) .

Multi-Component Borylative Reactions

The boron center enables regioselective additions in multi-component systems.

Example reaction (Copper-catalyzed):

Table 1: Key Reaction Summaries

Stability and Handling

-

Thermal Stability : Decomposes above 200°C; store at −20°C under inert gas .

-

Solubility : Soluble in THF, DMSO, and dichloromethane; insoluble in hexanes .

Mechanistic Insights

-

Boron Activation : The MIDA ligand’s chelation lowers the boron’s Lewis acidity, enabling controlled reactivity .

-

Steric Effects : The cyclopentyl group hinders undesired side reactions (e.g., homocoupling) in cross-couplings .

This compound’s versatility in cross-couplings, substitutions, and cyclopropanation highlights its utility in synthesizing complex scaffolds for pharmaceuticals and materials science.

科学的研究の応用

Medicinal Chemistry

2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been explored for its potential as a pharmacological agent. Its structure allows for interaction with biological targets, particularly in the development of new drugs aimed at treating various diseases.

Case Study : Research indicates that derivatives of dioxazaborocanes exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. The compound's ability to form stable complexes with biomolecules enhances its therapeutic potential .

Catalysis

The compound serves as a catalyst in various organic reactions. Its boron content is particularly useful in facilitating reactions such as Suzuki coupling and other cross-coupling methodologies.

Research Findings : Studies have shown that dioxazaborocanes can enhance reaction rates and yields in palladium-catalyzed reactions. For example, the use of this compound in the synthesis of biaryl compounds has demonstrated improved efficiency compared to traditional catalysts .

Material Science

In materials science, this compound is being investigated for its role in developing advanced materials such as polymers and nanocomposites.

Application Example : The incorporation of boron compounds into polymer matrices has been shown to improve thermal stability and mechanical properties. Research is ongoing to optimize these materials for applications in electronics and aerospace .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential anti-cancer drug development | Inhibits tumor growth enzymes |

| Catalysis | Catalyst for organic reactions | Enhances yields in palladium-catalyzed reactions |

| Material Science | Development of advanced materials | Improves thermal stability and mechanical properties |

作用機序

The mechanism of action of 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved include coordination with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

類似化合物との比較

Similar Compounds

2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Similar structure but with an allyl group instead of a cyclopentyl group.

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

生物活性

2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C8H12BNO4

- Molecular Weight: 196.996 g/mol

- CAS Number: 1313614-52-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Studies indicate that it may affect the activity of enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes .

- Antioxidant Activity : Research suggests that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | COX inhibition | |

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction of inflammatory markers such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6) levels. The study concluded that the compound could be a promising candidate for treating inflammatory diseases.

Case Study 2: Neuroprotective Potential

A recent study explored the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress. Results showed that treatment with this compound significantly increased cell viability and reduced markers of apoptosis compared to untreated controls .

特性

IUPAC Name |

2-cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4/c1-12-6-9(13)15-11(16-10(14)7-12)8-4-2-3-5-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMULMFHZKIOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554385 | |

| Record name | 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117311-84-9 | |

| Record name | 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。